

Application Note & Protocol: Synthesis of 2-Chloroethyl 2-hydroxypropanoate from Lactic Acid

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Compound of Interest

Compound Name: 2-Chloroethyl 2-hydroxypropanoate

Cat. No.: B1357373

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Abstract

This document provides a comprehensive guide for the synthesis of **2-chloroethyl 2-hydroxypropanoate**, a valuable bifunctional molecule used as an intermediate in the development of pharmaceuticals and specialty chemicals. The protocol details the acid-catalyzed Fischer-Speier esterification of lactic acid with 2-chloroethanol. Emphasis is placed on reaction optimization by managing the reaction equilibrium through azeotropic water removal. This guide furnishes researchers, chemists, and drug development professionals with a detailed experimental procedure, safety protocols, purification techniques, and analytical methods for product validation.

Introduction and Scientific Principles

2-Chloroethyl 2-hydroxypropanoate possesses two key reactive sites: a hydroxyl group and a chloroethyl ester. This dual functionality allows for sequential chemical modifications, making it a versatile building block in complex organic syntheses. The primary route to this compound is the direct esterification of lactic acid with 2-chloroethanol.

The core of this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction. The mechanism involves the protonation of the carboxylic acid group of lactic acid, which enhances its electrophilicity. The alcohol (2-chloroethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

A critical challenge in this synthesis is the reversible nature of the reaction. To achieve a high yield, the equilibrium must be shifted towards the products. This protocol employs a Dean-Stark apparatus to continuously remove water as an azeotrope with toluene, effectively driving the reaction to completion.^[1] Another consideration is the potential for lactic acid to undergo intermolecular self-esterification, forming polylactic acid oligomers, particularly at high concentrations and temperatures.^[2] Using a solvent and maintaining controlled temperature helps mitigate this side reaction.

Hazard Analysis and Safety Protocols

The synthesis of **2-chloroethyl 2-hydroxypropanoate** involves hazardous materials that require strict adherence to safety protocols. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.^[3]^[4]

Table 1: Reagent Hazard Summary

Reagent	CAS No.	Key Hazards	Mitigation Measures
2-Chloroethanol	107-07-3	Fatal if swallowed, in contact with skin, or if inhaled.[3][5] Flammable liquid and vapor.[6] Causes severe eye irritation and may cause damage to the central nervous system, cardiovascular system, kidneys, and liver.[6]	Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly sealed safety goggles with a face shield.[4] [7] Keep away from ignition sources.
Lactic Acid (85-90% aq.)	50-21-5	Causes skin irritation and serious eye damage.	Wear standard PPE, including gloves, lab coat, and safety goggles.
p-Toluenesulfonic acid	104-15-4	Causes severe skin burns and eye damage. Corrosive.	Handle with care, avoiding dust inhalation. Wear standard PPE.
Toluene	108-88-3	Highly flammable liquid and vapor. Skin and eye irritant. Suspected of damaging fertility or the unborn child. May be fatal if swallowed and enters airways.	Use in a fume hood. Keep away from ignition sources. Wear appropriate PPE.

Emergency Procedures:

- Skin Contact: Immediately remove all contaminated clothing.[5] Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, provide artificial respiration. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol

This protocol is designed for a ~0.5 mole scale synthesis. Adjustments can be made as needed, with proportional changes to all reagents.

Materials and Reagents

Table 2: List of Materials and Reagents

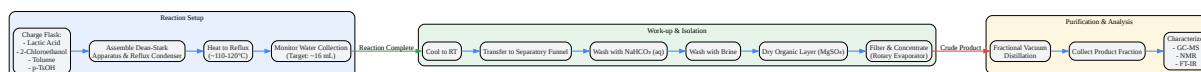
Reagent/Material	CAS No.	Molecular Wt. (g/mol)	Quantity	Notes
Lactic Acid (88% aq. solution)	50-21-5	90.08	51.2 g (0.5 mol)	Contains ~0.5 mol lactic acid and ~7.2 g water.
2-Chloroethanol	107-07-3	80.51	44.3 g (37 mL, 0.55 mol)	Use a 10% molar excess.
p-Toluenesulfonic acid monohydrate	6192-52-5	190.22	0.95 g (5 mmol)	Catalyst (1 mol%).
Toluene	108-88-3	92.14	200 mL	Solvent for azeotropic water removal.
Saturated Sodium Bicarbonate (aq.)	N/A	N/A	~150 mL	For neutralization.
Brine (Saturated NaCl aq.)	N/A	N/A	~100 mL	For washing.
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	~10 g	For drying the organic phase.

Equipment

- 500 mL three-neck round-bottom flask
- Heating mantle with magnetic stirrer and stir bar
- Reflux condenser
- Dean-Stark apparatus

- Thermometer and adapter
- Separatory funnel (500 mL)
- Rotary evaporator
- Vacuum distillation apparatus (including a vacuum pump, cold trap, and manometer)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-chloroethyl 2-hydroxypropanoate**.

Step-by-Step Procedure

- **Apparatus Setup:** Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, heating mantle, Dean-Stark trap, and reflux condenser in a fume hood.
- **Charging Reagents:** To the flask, add lactic acid (51.2 g), 2-chloroethanol (44.3 g, 37 mL), toluene (200 mL), and p-toluenesulfonic acid monohydrate (0.95 g).
- **Reaction:** Begin stirring and heat the mixture to a gentle reflux. The head temperature should be around 85-90°C as the toluene-water azeotrope begins to distill. The internal temperature of the flask will be higher (~110-120°C).
- **Water Removal:** Continue refluxing until water no longer collects in the side arm of the Dean-Stark trap. The total expected volume of water is approximately 16 mL (7.2 g from the lactic

acid solution, ~9 g from the reaction, and ~0.1 g from the catalyst). This typically takes 4-6 hours.

- Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel.
- Aqueous Work-up: Wash the organic layer sequentially with:
 - Saturated sodium bicarbonate solution (2 x 75 mL). Caution: Initial washes may cause gas evolution (CO₂). Vent the separatory funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
 - Brine (1 x 100 mL) to remove residual water and salts.
- Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purification by Vacuum Distillation: Transfer the resulting crude oil into a suitable round-bottom flask for fractional distillation under reduced pressure.[8]
 - Use a short Vigreux column to improve separation.
 - Collect the fraction corresponding to **2-chloroethyl 2-hydroxypropanoate**. The boiling point is approximately 90-94°C at 10 mmHg.

Product Characterization (Self-Validating System)

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.

Table 3: Analytical Methods for Product Validation

Technique	Purpose	Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS)	Assess purity and confirm molecular weight.[9]	A single major peak with a mass spectrum corresponding to the product's molecular ion ($m/z = 152.02$ for $C_5H_9ClO_3$).
1H NMR Spectroscopy (400 MHz, $CDCl_3$)	Confirm chemical structure.	δ (ppm): ~ 4.4 (m, 2H, - OCH_2CH_2Cl), ~ 4.3 (q, 1H, - $CH(OH)-$), ~ 3.7 (t, 2H, - OCH_2CH_2Cl), ~ 2.9 (d, 1H, -OH), ~ 1.4 (d, 3H, - CH_3).
^{13}C NMR Spectroscopy (100 MHz, $CDCl_3$)	Confirm carbon backbone.	δ (ppm): ~ 175 (-C=O), ~ 67 (- $CH(OH)-$), ~ 65 (- OCH_2CH_2Cl), ~ 41 (- CH_2Cl), ~ 20 (- CH_3).
FT-IR Spectroscopy	Identify key functional groups.	Broad peak at $\sim 3450\text{ cm}^{-1}$ (O-H stretch), sharp peak at $\sim 1735\text{ cm}^{-1}$ (C=O ester stretch), peak at $\sim 650\text{-}750\text{ cm}^{-1}$ (C-Cl stretch).

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield	1. Incomplete reaction due to insufficient heating time or inefficient water removal. 2. Loss of product during aqueous work-up. 3. Incomplete distillation.	1. Ensure azeotropic distillation is complete; extend reaction time if necessary. 2. Perform back-extraction of aqueous layers with a small amount of solvent (e.g., ethyl acetate). 3. Ensure the vacuum is stable and the distillation temperature is appropriate.
Product is Contaminated with Starting Material	1. Reaction did not go to completion. 2. Inefficient fractional distillation.	1. Re-run the reaction with additional heating time. 2. Use a more efficient distillation column (e.g., packed column) or re-distill the product fraction carefully.
Dark-colored Product	Decomposition of the product or starting materials at high temperatures.	Avoid overheating the reaction pot during distillation. Ensure the vacuum is sufficiently low to allow distillation at a moderate temperature.
Milky Organic Layer After Work-up	Incomplete separation of aqueous and organic phases, forming an emulsion.	Add more brine during the washing step and allow adequate time for the layers to separate. Gentle swirling instead of vigorous shaking can help prevent emulsions.

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